molecular formula C8H9ClO2 B1588827 (4-Chloro-1,2-phenylene)dimethanol CAS No. 110706-49-5

(4-Chloro-1,2-phenylene)dimethanol

Cat. No. B1588827
CAS RN: 110706-49-5
M. Wt: 172.61 g/mol
InChI Key: ARSFSTVKMONOTE-UHFFFAOYSA-N
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Description

4-Chloro-1,2-phenylene)dimethanol, also known as 4-chloro-1,2-dihydroxybenzene, is a small molecule that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. 4-Chloro-1,2-phenylene)dimethanol has been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of (4-Chloro-1,2-phenylene)dimethanol, focusing on unique applications across different fields:

Pharmaceutical Research

This compound serves as a valuable building block in the synthesis of novel pharmaceutical compounds. Its versatility allows for innovation in drug development, potentially leading to new treatments for various diseases .

Material Science Innovations

Researchers in material science find (4-Chloro-1,2-phenylene)dimethanol to be a versatile compound for the development of novel materials with tailored properties. It could be used in creating advanced polymers or composites .

Chemical Synthesis

(4-Chloro-1,2-phenylene)dimethanol is utilized in various synthetic routes, including the synthesis of phenazines, which are compounds with wide applications ranging from dyes to pharmaceuticals .

properties

IUPAC Name

[4-chloro-2-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSFSTVKMONOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447597
Record name 1,2-Benzenedimethanol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-1,2-phenylene)dimethanol

CAS RN

110706-49-5
Record name 1,2-Benzenedimethanol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-chlorophthalic anhydride (24.83 g, 136.01 mmol) in tetrahydrofuran (100 mL) is added dropwise to a mechanically stirred suspension of LAH (8.72 g, 229.78 mmol) in tetrahydrofuran (500 mL). After stirring overnight at room temperature, the excess LAH is decomposed by cautious addition of water (8.5 mL), 10% aqueous NaOH (17 mL) and water (8.5 mL). The reaction is diluted with tetrahydrofuran (300 mL) and the solids are removed by filtration through a celite pad and washed with tetrahydrofuran. The combined filtrate and wash is concentrated in vacuo on a rotary evaporator to afford diol 257 as a colorless liquid (22.16 g) that crystallized on standing. Crystallization is effected in benzene. [O. Farooq, Synthesis, 1035-1036 (1994); R. F. Bird, E. E. Turner, J. Chem. Soc. 5050-5051 (1952); J. Tirouflet, Compt. rend., 238, 2246-2247 (1954)]
Quantity
24.83 g
Type
reactant
Reaction Step One
Name
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.